![molecular formula C11H8KNO2 B2417984 Potassium 2-(quinolin-4-yl)acetate CAS No. 2007920-48-9](/img/structure/B2417984.png)
Potassium 2-(quinolin-4-yl)acetate
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Overview
Description
Potassium 2-(quinolin-4-yl)acetate is a potassium salt of 2-(quinolin-4-yl)acetic acid . It has a molecular formula of C11H8KNO2 and a molecular weight of 225.28 . It is used in the field of synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives, such as Potassium 2-(quinolin-4-yl)acetate, has been reported in the literature . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are commonly used . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also employed .Molecular Structure Analysis
The molecular structure of Potassium 2-(quinolin-4-yl)acetate consists of a quinoline ring attached to an acetic acid moiety, which is then ionically bonded to a potassium ion .Chemical Reactions Analysis
Quinoline derivatives, including Potassium 2-(quinolin-4-yl)acetate, can undergo a variety of chemical reactions. These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis
Potassium 2-(quinolin-4-yl)acetate has a molecular weight of 225.28 . It is stored in an inert atmosphere at 2-8°C . More detailed physical and chemical properties were not found in the retrieved papers.Scientific Research Applications
- Potassium 2-(quinolin-4-yl)acetate exhibits photoluminescent properties, making it valuable for designing luminescent materials. Researchers have explored its use in organic light-emitting diodes (OLEDs), where it contributes to efficient light emission and color tuning .
- Nanocrystals, including quantum dots, are essential for applications in imaging, sensing, and optoelectronics. Potassium 2-(quinolin-4-yl)acetate can serve as a precursor for synthesizing nanocrystals with tailored optical properties. These nanocrystals find use in biological imaging, solar cells, and displays .
- MOFs are porous materials with diverse applications, such as gas storage, catalysis, and drug delivery. Potassium 2-(quinolin-4-yl)acetate can act as a ligand in MOF synthesis, contributing to the design of functional materials with tunable pore sizes and surface areas .
- The quinoline-based ligand in this compound forms coordination complexes with transition metals. Researchers investigate these complexes for their catalytic properties, such as oxidation reactions or asymmetric synthesis. The presence of potassium enhances solubility and stability .
- Potassium 2-(quinolin-4-yl)acetate derivatives have been explored for their potential biological activities. Researchers investigate their antimicrobial, antitumor, and anti-inflammatory properties. Understanding their interactions with biological targets is crucial for drug development .
- Quinoline derivatives are known for their redox properties. Researchers have used Potassium 2-(quinolin-4-yl)acetate as a redox-active component in electrochemical sensors. These sensors detect analytes (such as heavy metals or organic compounds) with high sensitivity and selectivity .
Photoluminescent Materials
Nanocrystals and Quantum Dots
Metal-Organic Frameworks (MOFs)
Coordination Chemistry
Biological Studies
Electrochemical Sensors
Future Directions
Quinoline derivatives, including Potassium 2-(quinolin-4-yl)acetate, have potential applications in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics . Future research may focus on exploring these applications further and developing more efficient synthesis methods .
properties
IUPAC Name |
potassium;2-quinolin-4-ylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2.K/c13-11(14)7-8-5-6-12-10-4-2-1-3-9(8)10;/h1-6H,7H2,(H,13,14);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHMTOQCWIUKOA-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CC(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8KNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 2-(quinolin-4-yl)acetate |
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